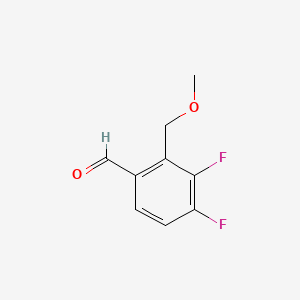

3,4-Difluoro-2-(methoxymethyl)benzaldehyde

Description

Molecular Formula: C₉H₁₀F₂O₂

Molecular Weight: 188.19 g/mol

Structure: A benzaldehyde derivative with fluorine atoms at the 3- and 4-positions and a methoxymethyl (-CH₂OCH₃) substituent at the 2-position.

Synthesis: The compound is synthesized via protection of 3,4-difluorophenol as a methoxymethyl ether, followed by ortho-metallation (lithiation at the ortho position) and trapping with ethyl formate to introduce the aldehyde group . This method ensures regioselective functionalization and high purity.

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

3,4-difluoro-2-(methoxymethyl)benzaldehyde |

InChI |

InChI=1S/C9H8F2O2/c1-13-5-7-6(4-12)2-3-8(10)9(7)11/h2-4H,5H2,1H3 |

InChI Key |

NVZOPPFDRWSTBH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C=CC(=C1F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-(methoxymethyl)benzaldehyde typically involves the introduction of fluorine atoms and a methoxymethyl group onto a benzaldehyde derivative. One common method involves the reaction of 3,4-difluorobenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride or potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3,4-Difluoro-2-(methoxymethyl)benzoic acid.

Reduction: 3,4-Difluoro-2-(methoxymethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-2-(methoxymethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.

Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it can act as an inhibitor or substrate for enzymes that interact with aldehyde groups. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Properties :

- Polarity : Moderately polar due to the electron-withdrawing fluorine atoms and the ether group.

- Reactivity : The aldehyde group is reactive toward nucleophilic additions and reductions, while fluorine substituents enhance stability against metabolic degradation .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

- Aldehyde Reactivity: The target compound’s aldehyde group is more reactive than ketones (e.g., acetophenone) in reductions, as evidenced by higher yields in EDAB-mediated reductions of aldehydes compared to ketones .

- Substituent Effects :

- Fluorine Atoms : Electron-withdrawing fluorine atoms at 3- and 4-positions deactivate the aromatic ring, reducing electrophilic substitution but stabilizing the compound against oxidative degradation .

- Methoxymethyl Group : The -CH₂OCH₃ group enhances solubility in polar aprotic solvents (e.g., DMF) and directs regioselective reactions during synthesis .

Biological Activity

3,4-Difluoro-2-(methoxymethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features. The presence of fluorine atoms and a methoxymethyl group enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, antibacterial properties, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C9H8F2O2

- Molecular Weight : 188.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine substituents are known to enhance the lipophilicity and metabolic stability of the compound, which may lead to increased binding affinity to biological targets. The methoxymethyl group contributes to the compound's solubility and stability in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzaldehyde derivatives, including this compound. Benzaldehyde itself has shown efficacy in modulating antibiotic activity against resistant strains of bacteria such as Staphylococcus aureus.

Case Study: Benzaldehyde Derivatives

A study evaluated the antibacterial activity of benzaldehyde derivatives and their ability to reduce the minimum inhibitory concentration (MIC) of standard antibiotics. The results indicated that benzaldehyde could significantly lower the MIC for norfloxacin from 287 μg/mL to 256 μg/mL when combined with subinhibitory concentrations of benzaldehyde . This suggests that similar derivatives like this compound may possess comparable or enhanced antibacterial properties.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Benzaldehyde | 256 | Staphylococcus aureus |

| This compound | TBD | TBD |

| Norfloxacin | 287 | Staphylococcus aureus |

Note: TBD indicates that specific data for this compound is not yet available.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound could be explored further for potential therapeutic applications in:

- Antibacterial Treatments : Due to its ability to enhance antibiotic efficacy.

- Cancer Research : As a building block for synthesizing compounds with anticancer properties.

- Enzyme Inhibition : Investigating its role in modulating metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.